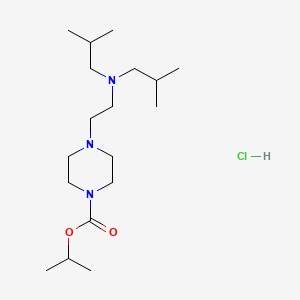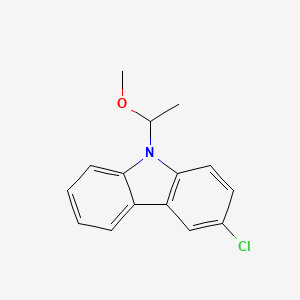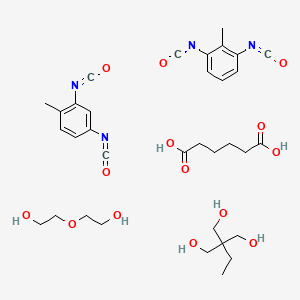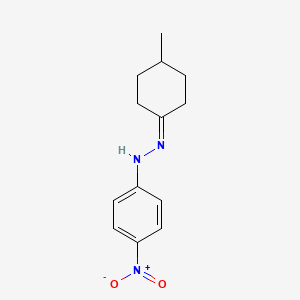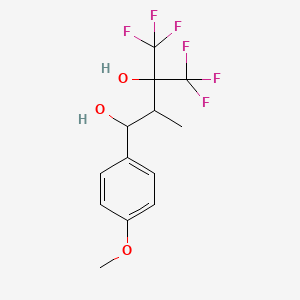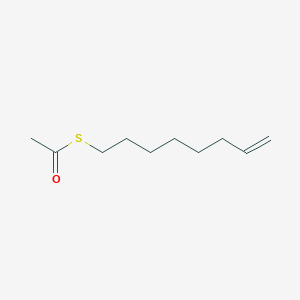
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea is a chemical compound known for its unique structure and properties It contains a silicon atom within its molecular framework, which is relatively uncommon in organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea typically involves the reaction of a silane compound with an appropriate amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in its structure can form stable bonds with various biomolecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminoethyl)-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Another silicon-containing compound with similar applications in chemistry and industry.
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt: Used in similar industrial applications but differs in its functional groups and reactivity.
Uniqueness
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea stands out due to its specific combination of functional groups and silicon atom, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds .
Propiedades
Número CAS |
23779-35-3 |
|---|---|
Fórmula molecular |
C11H28N4O4Si |
Peso molecular |
308.45 g/mol |
Nombre IUPAC |
2-[2-(3-trimethoxysilylpropylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C11H28N4O4Si/c1-17-20(18-2,19-3)10-4-5-13-6-7-14-8-9-15-11(12)16/h13-14H,4-10H2,1-3H3,(H3,12,15,16) |
Clave InChI |
MHOBYYYFYFFFNC-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNCCNCCNC(=O)N)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


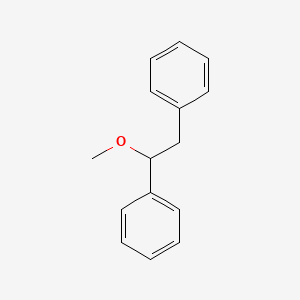
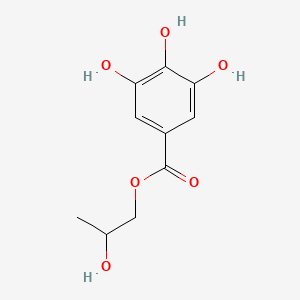
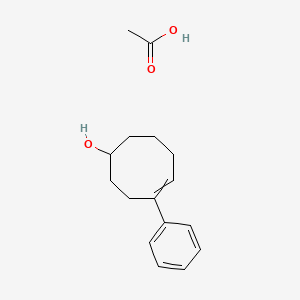
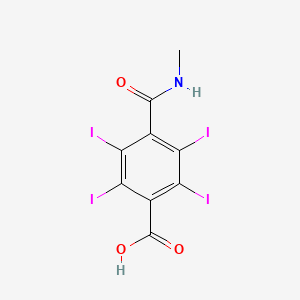
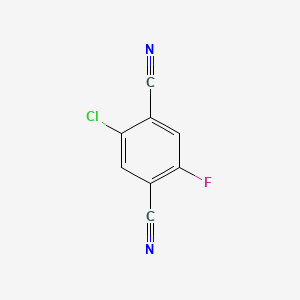
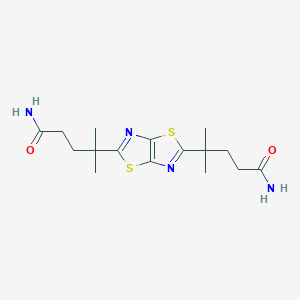
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
